molecular formula C8H7BrClFO B1421192 2-Chloro-4-fluoro-3-methoxybenzyl bromide CAS No. 1171917-24-0

2-Chloro-4-fluoro-3-methoxybenzyl bromide

Cat. No. B1421192
M. Wt: 253.49 g/mol
InChI Key: DNWAPSAQJAZPMI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzyl bromide is a laboratory chemical . It is also known as 1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is represented by the InChI code: 1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is solid . It has a molecular weight of 253.5 .

Scientific Research Applications

Synthesis of Oligoribonucleotides

2-Chloro-4-fluoro-3-methoxybenzyl bromide is used in the synthesis of oligoribonucleotides. A study by Takaku & Kamaike (1982) demonstrated the use of a 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, in the synthesis of oligoribonucleotides via the phosphotriester approach. This group can be rapidly removed from the oligoribonucleotides for further analysis (Takaku & Kamaike, 1982).

Radiopharmaceutical Synthesis

The compound plays a role in the synthesis of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are used in positron emission tomography (PET) radiotracers. Zaitsev et al. (2002) developed procedures for synthesizing these compounds and optimized the synthesis process for efficient production (Zaitsev et al., 2002).

Chemical Protecting Group

The compound is also used as a protecting group for alcohols in organic synthesis. Crich, Li, & Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide. This group provides stability to oxidizing conditions and is compatible with certain other protecting groups (Crich, Li, & Shirai, 2009).

Antiplasmodial Activity

Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzyl bromide and evaluated its antiplasmodial activities. The study found significant activity against Plasmodium falciparum strains, indicating potential therapeutic applications (Hadanu et al., 2010).

Antimycobacterial Activity

Braendvang & Gundersen (2007) synthesized a series of compounds including 6-(2-furyl)-9-(p-methoxybenzyl)purines, which showed the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This study highlights the potential use of these compounds in developing new antimycobacterial drugs (Braendvang & Gundersen, 2007).

Safety And Hazards

2-Chloro-4-fluoro-3-methoxybenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWAPSAQJAZPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-methoxybenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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